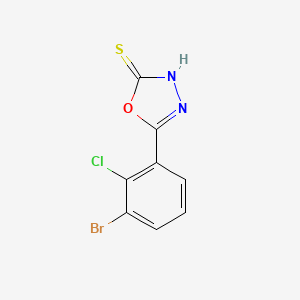
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione” belongs to the class of organic compounds known as oxadiazoles. These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3,4-oxadiazole ring attached to a phenyl ring which is substituted at the 3-position with a bromine atom and at the 2-position with a chlorine atom .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens (bromine and chlorine) in the compound could increase its density and boiling point compared to similar compounds without halogens .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of oxadiazole derivatives is in the field of materials science, particularly in corrosion inhibition. The study by Kalia et al. (2020) delves into the corrosion inhibition efficiency of two newly synthesized oxadiazole derivatives on mild steel in a hydrochloric acid solution. These derivatives demonstrated high inhibition efficiency, attributed to their adsorption on the steel surface, which was further supported by surface analysis and computational simulations (Kalia et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Oxadiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. For instance, a study highlighted the synthesis and antimicrobial evaluation of Mannich bases bearing the 1,3,4-oxadiazoline ring system, demonstrating promising antimicrobial activities (JagadeeshPrasad et al., 2015). Another study focused on the synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, indicating significant anti-inflammatory potential with low gastric ulceration incidence (Koksal et al., 2013).
Fungicidal Properties
The fungicidal properties of oxadiazole derivatives were investigated against Rhizoctonia solani, a major disease-causing agent in rice. This study found that certain thiadiazole derivatives exhibited higher fungicidal activity, emphasizing the role of structural features in their biological efficacy (Chen et al., 2000).
Tuberculostatic Activity
Additionally, some 5-aryl(hetaryl)-1,3,4-oxadiazole-2-thiones and their derivatives have been examined for their antimicrobial and tuberculostatic activities. This research effort resulted in the identification of new compounds with potential antimicrobial and tuberculostatic properties, broadening the spectrum of therapeutic applications for oxadiazole derivatives (Krasovskii et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQLTZLKHZGORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
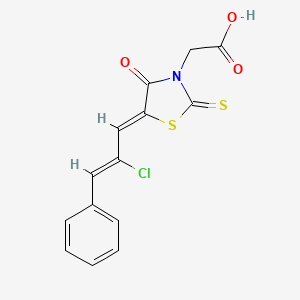
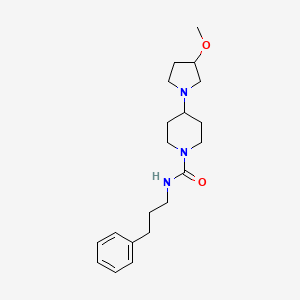
![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2982919.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2982920.png)
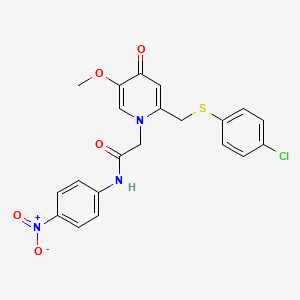

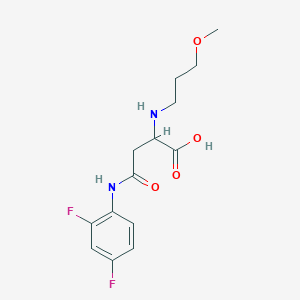
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)


![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B2982931.png)
![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
